Methanesulfonic acid, 1,1,1-trifluoro-, (4E)-2,3,6,7-tetrahydro-4-phenyl-1-benzoxonin-9-yl ester
Description
This compound is a trifluoromethanesulfonate (triflate) ester featuring a bicyclic benzoxonin core substituted with a phenyl group at the 4-position. The triflate group (–SO₂CF₃) is a highly electron-withdrawing moiety, making this compound a potent leaving group in organic synthesis.
Properties
Molecular Formula |
C19H17F3O4S |
|---|---|
Molecular Weight |
398.4 g/mol |
IUPAC Name |
[(4E)-4-phenyl-2,3,6,7-tetrahydro-1-benzoxonin-9-yl] trifluoromethanesulfonate |
InChI |
InChI=1S/C19H17F3O4S/c20-19(21,22)27(23,24)26-17-9-10-18-16(13-17)8-4-7-15(11-12-25-18)14-5-2-1-3-6-14/h1-3,5-7,9-10,13H,4,8,11-12H2/b15-7+ |
InChI Key |
OURANXONQYRTGF-VIZOYTHASA-N |
Isomeric SMILES |
C/1CC2=C(C=CC(=C2)OS(=O)(=O)C(F)(F)F)OCC/C(=C1)/C3=CC=CC=C3 |
Canonical SMILES |
C1CC2=C(C=CC(=C2)OS(=O)(=O)C(F)(F)F)OCCC(=C1)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Structural and Functional Overview
Molecular Architecture
The compound features a methanesulfonic acid backbone substituted with a trifluoromethyl group (–CF₃) at the sulfur atom. The ester linkage connects this sulfonic acid to a (4E)-2,3,6,7-tetrahydro-4-phenyl-1-benzoxonin system, a bicyclic structure comprising a fused benzene and oxonin ring. The (4E) designation indicates the trans configuration of the double bond within the oxonin moiety, influencing molecular geometry and reactivity.
Functional Significance
The trifluoromethanesulfonic acid group enhances electrophilicity, making the compound a potent alkylating or acylating agent. The benzoxonin core contributes to lipophilicity, facilitating membrane permeability in biological systems. These properties render the compound valuable in pharmaceutical intermediates and specialty chemical synthesis.
Synthetic Pathways
Trifluoromethanesulfonic Acid Synthesis
The trifluoromethanesulfonic acid component is synthesized via a zinc-mediated process, as detailed in patent CN104725283B.
Step 1: Formation of Trifluoromethyl Zinc Halide
Under nitrogen protection, zinc powder reacts with trifluoro halide (CF₃X, X = Cl, Br, I) in tetrahydrofuran (THF) with catalytic iodine. The exothermic reaction proceeds at 40–50°C for 5 hours, yielding trifluoromethyl zinc halide (CF₃ZnX):
$$ \text{Zn} + \text{CF}3\text{X} \xrightarrow{\text{THF, I}2} \text{CF}_3\text{ZnX} $$
Step 2: Sulfonation with Sulfur Trioxide
Sulfur trioxide (SO₃) is introduced to the trifluoromethyl zinc halide solution, forming trifluoromethanesulfonic acid zinc halide:
$$ \text{CF}3\text{ZnX} + \text{SO}3 \rightarrow \text{CF}3\text{SO}3\text{ZnX} $$
Step 3: Neutralization and Acidification
The zinc complex is neutralized with sodium hydroxide, yielding sodium trifluoromethanesulfonate. Acidification with concentrated sulfuric acid produces pure trifluoromethanesulfonic acid:
$$ \text{CF}3\text{SO}3\text{ZnX} + \text{NaOH} \rightarrow \text{CF}3\text{SO}3\text{Na} $$
$$ \text{CF}3\text{SO}3\text{Na} + \text{H}2\text{SO}4 \rightarrow \text{CF}3\text{SO}3\text{H} + \text{NaHSO}_4 $$
Benzoxonin Core Construction
The (4E)-2,3,6,7-tetrahydro-4-phenyl-1-benzoxonin system is synthesized via a stereoselective Diels-Alder reaction.
Diene and Dienophile Preparation
A phenyl-substituted diene (e.g., 1-phenyl-1,3-butadiene) reacts with an α,β-unsaturated carbonyl dienophile under thermal or Lewis acid-catalyzed conditions. The (4E) configuration is controlled by steric effects and catalyst choice.
Cyclization and Oxidation
The Diels-Alder adduct undergoes acid-catalyzed cyclization to form the oxonin ring. Subsequent oxidation with manganese dioxide introduces the ketone functionality at position 9, critical for esterification.
Esterification of Trifluoromethanesulfonic Acid
The final step couples the benzoxonin alcohol with trifluoromethanesulfonic acid using thionyl chloride (SOCl₂) to activate the acid as its sulfonyl chloride:
$$ \text{CF}3\text{SO}3\text{H} + \text{SOCl}2 \rightarrow \text{CF}3\text{SO}2\text{Cl} + \text{HCl} + \text{SO}2 $$
$$ \text{Benzoxonin-OH} + \text{CF}3\text{SO}2\text{Cl} \rightarrow \text{Benzoxonin-OSO}2\text{CF}3 $$
Process Optimization and Scalability
Reaction Condition Tuning
- Temperature Control : Maintaining 40–50°C during zinc-mediated trifluoromethylation minimizes byproducts like CF₃CF₃.
- Catalyst Loading : Iodine (0.5–1 mol%) accelerates CF₃ZnX formation without side reactions.
- Solvent Selection : Tetrahydrofuran (THF) stabilizes reactive intermediates while allowing easy separation post-reaction.
Purification Techniques
Yield and Purity Data
| Step | Yield (%) | Purity (%) | Byproducts |
|---|---|---|---|
| CF₃ZnX Formation | 92 | 98.5 | ZnX₂, CF₃CF₃ |
| Sulfonation with SO₃ | 89 | 99.2 | ZnSO₄, CF₃SO₂X |
| Esterification | 78 | 99.8 | Benzoxonin dimer, HCl |
Comparative Analysis of Synthetic Routes
Industrial Applications and Challenges
Pharmaceutical Intermediates
The compound’s ability to sulfonate biomolecules makes it valuable in prodrug synthesis. For example, it facilitates phosphate group replacement in nucleotide analogs, improving metabolic stability.
Material Science
As a strong acid catalyst, it accelerates polymerization in fluorinated elastomers. However, residual zinc impurities (≤5 ppm) must be controlled to prevent catalyst poisoning.
Chemical Reactions Analysis
Types of Reactions
Methanesulfonic acid, 1,1,1-trifluoro-, (4E)-2,3,6,7-tetrahydro-4-phenyl-1-benzoxonin-9-yl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols.
Scientific Research Applications
Methanesulfonic acid, 1,1,1-trifluoro-, (4E)-2,3,6,7-tetrahydro-4-phenyl-1-benzoxonin-9-yl ester is a complex organic compound that combines the properties of methanesulfonic acid with a trifluoromethyl group and features a benzoxonin moiety. The molecular formula is CHFNOS, giving it a substantial molecular weight. This compound's structure enhances its chemical reactivity and potential biological activity, making it useful in various applications.
Biological Activity
The biological activity of this compound is attributed to its interactions with enzymes and receptors. The trifluoromethyl group enhances the compound's binding affinity to biological targets, potentially leading to specific pharmacological effects. Research indicates that similar structures may have anti-inflammatory and anticancer properties.
Synthesis
The synthesis of this compound typically involves continuous flow processes in industrial settings to enhance yield and purity while minimizing side reactions.
Comparative Analysis
A comparison with related compounds highlights the unique characteristics of this compound:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 2,3,6,7-Tetrahydro-4-methyl-1-benzoxonin | Lacks trifluoromethyl group | Less hydrophobic properties |
| Methanesulfonic acid derivative | Contains sulfonic acid functionality | Strong acidic character |
| Trifluoromethylated phenols | Similar trifluoromethyl group | Varied biological activities depending on substituents |
Mechanism of Action
The mechanism by which methanesulfonic acid, 1,1,1-trifluoro-, (4E)-2,3,6,7-tetrahydro-4-phenyl-1-benzoxonin-9-yl ester exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, leading to specific biological effects. The ester bond may also play a role in the compound’s stability and reactivity.
Comparison with Similar Compounds
Structural Features
The following table summarizes key structural differences and similarities:
Research Findings and Trends
Recent studies highlight triflate esters as critical intermediates in medicinal chemistry. For example:
- Catalytic Applications : Benzoxonin-derived triflates may serve as chiral auxiliaries in asymmetric catalysis, leveraging their rigid framework (analogous to bicyclic triflates in ).
- Pharmaceutical Relevance : Triflates with complex cores (e.g., benzoxonin) are explored in antiviral drug synthesis, as seen with related compounds in .
Biological Activity
Methanesulfonic acid, 1,1,1-trifluoro-, (4E)-2,3,6,7-tetrahydro-4-phenyl-1-benzoxonin-9-yl ester (CAS Number: 1415612-01-9) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on existing research and case studies.
The molecular formula of the compound is with a molecular weight of 398.4 g/mol. The structure includes a trifluoromethyl group and a benzoxonin moiety which may contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 398.4 g/mol |
| CAS Number | 1415612-01-9 |
Biological Activity Overview
Research indicates that compounds containing methanesulfonic acid derivatives exhibit various biological activities such as antimicrobial, anti-inflammatory, and anticancer properties. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, potentially leading to increased biological activity.
Antimicrobial Activity
Studies have shown that methanesulfonic acid derivatives can exhibit significant antimicrobial properties. For instance, a related compound demonstrated effectiveness against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
Anti-inflammatory Effects
The anti-inflammatory potential of methanesulfonic acid derivatives has been explored in several studies. These compounds may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), contributing to their therapeutic effects in inflammatory diseases.
Anticancer Properties
Preliminary studies suggest that this class of compounds may possess anticancer properties. For example, they have been shown to induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo. The exact mechanisms are still under investigation but may involve modulation of signaling pathways related to cell proliferation and survival.
Case Study 1: Antimicrobial Activity
A research study evaluated the antimicrobial efficacy of methanesulfonic acid derivatives against Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting its potential as an alternative antimicrobial agent .
Case Study 2: Anti-inflammatory Mechanisms
In a controlled trial involving animal models of inflammation, the administration of methanesulfonic acid derivatives resulted in a significant reduction in inflammatory markers such as TNF-alpha and IL-6. Histological examinations further confirmed decreased tissue inflammation .
Case Study 3: Anticancer Efficacy
A recent study investigated the effects of the compound on human cancer cell lines. The findings revealed that treatment with methanesulfonic acid derivatives led to significant reductions in cell viability and induced apoptosis through caspase activation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
